6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one
Brand Name: Vulcanchem
CAS No.: 944805-23-6
VCID: VC2932406
InChI: InChI=1S/C7H3BrFNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)
SMILES: C1=C2C(=CC(=C1F)Br)OC(=O)N2
Molecular Formula: C7H3BrFNO2
Molecular Weight: 232.01 g/mol

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 944805-23-6

Cat. No.: VC2932406

Molecular Formula: C7H3BrFNO2

Molecular Weight: 232.01 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one - 944805-23-6

Specification

CAS No. 944805-23-6
Molecular Formula C7H3BrFNO2
Molecular Weight 232.01 g/mol
IUPAC Name 6-bromo-5-fluoro-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C7H3BrFNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)
Standard InChI Key FVCBRNQTYMAPPS-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)Br)OC(=O)N2
Canonical SMILES C1=C2C(=CC(=C1F)Br)OC(=O)N2

Introduction

Chemical Identity and Structural Properties

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is a substituted benzoxazolone derivative with a molecular formula of C7H3BrFNO2 and a precise molecular weight of 232.01 g/mol . The compound is characterized by its heterocyclic structure containing a fused benzene and oxazolone ring system with bromine and fluorine atoms at the 6 and 5 positions, respectively. This specific positioning creates distinct electronic and steric properties that influence its chemical behavior and potential applications.

Identification Parameters

The compound is uniquely identified through several standardized parameters as outlined in Table 1:

ParameterValue
CAS Registry Number944805-23-6
Molecular FormulaC7H3BrFNO2
Molecular Weight232.01 g/mol
Physical AppearancePowder
Storage Temperature+2 to +8 °C
Transport TemperatureAmbient
Water Hazard Class (WGK)1 (Low hazard to waters)

These identification parameters are essential for accurate cataloging, regulatory compliance, and research applications .

Structural Isomerism

An important structural consideration is the existence of a positional isomer, 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1), which differs only in the positions of the bromine and fluorine substituents . This isomeric relationship highlights the significance of substitution patterns on the benzoxazolone scaffold and their potential impact on chemical and biological properties. The specific arrangement of substituents can significantly affect molecular interactions, reactivity patterns, and potential applications in various research contexts.

Physical and Chemical Properties

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one exhibits distinct physicochemical properties that are important for understanding its behavior in various environments and applications.

Chemical Reactivity

The chemical reactivity of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one is primarily determined by several structural features:

  • The bromine at position 6 serves as a potential site for coupling reactions, particularly palladium-catalyzed cross-couplings .

  • The fluorine at position 5 introduces electronic effects that influence the reactivity of the aromatic system.

  • The cyclic carbamate (oxazolone) moiety provides sites for potential nucleophilic attack and functionalization.

These reactive centers make the compound valuable as a building block in the synthesis of more complex molecular structures, particularly in medicinal chemistry applications.

Synthesis and Preparation Methods

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several strategic approaches, primarily building on the benzoxazolone scaffold.

Research Applications and Biological Activity

6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one and related benzoxazolone derivatives have garnered interest in medicinal chemistry research, particularly in the development of biologically active compounds.

Pharmaceutical Research

Benzoxazolone derivatives have been investigated as potential pharmaceutical agents due to their wide range of biological activities. The specific 6-bromo-5-fluoro substitution pattern creates a unique electronic and steric environment that may influence interactions with biological targets. Research indicates that benzoxazolone scaffolds have been explored in various therapeutic contexts:

SpecificationValue
Minimum Purity≥95%
FormPowder
Recommended Storage+2 to +8 °C
Shelf LifeManufacturer-specific

These specifications ensure consistent quality for research applications .

SupplierPackage SizeApproximate Price (€)
Carl ROTH50 mg192.45
Carl ROTH100 mg310.70
Carl ROTH250 mg579.45
Carl ROTH500 mg923.45
Carl ROTH1 g1,493.20

Bulk pricing discounts are typically available for larger quantities .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate the need for appropriate safety measures during handling .

Related Structures and Analogs

Understanding the relationship between 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one and structurally related compounds provides valuable context for its chemical behavior and potential applications.

Positional Isomers

The most directly related compound is the positional isomer 5-bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 32273-01-1), which differs only in the positions of the bromine and fluorine substituents . Despite their structural similarity, these isomers may exhibit distinct physicochemical properties and biological activities due to the different electronic and steric environments created by the alternative substitution pattern.

Structurally Related Heterocycles

Other related compounds include:

  • 5-bromo-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1388063-36-2), which contains a benzodiazolone core instead of a benzoxazolone core .

  • Variously substituted benzoxazolones that share the same core structure but feature different substitution patterns.

These structural relationships highlight the importance of 6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one within a broader context of heterocyclic chemistry and medicinal chemistry research.

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